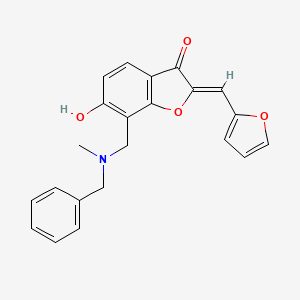![molecular formula C16H17N3O4 B2684582 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 686300-74-3](/img/structure/B2684582.png)
2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a useful research compound. Its molecular formula is C16H17N3O4 and its molecular weight is 315.329. The purity is usually 95%.
BenchChem offers high-quality 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has explored the synthesis of derivatives of the chemical compound through various chemical reactions, highlighting their structural characteristics and potential for growth-regulating activity. For example, a study synthesized 1-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4,5]dec-8-ylmethyl)-1H-pyridin-2-one via the Mannich reaction, indicating growth-regulating activity proven by NMR spectroscopy (Sharifkanov et al., 2001).
Catalytic Properties and Oxidation Processes
Certain derivatives have been identified for their catalytic properties in oxidation processes. For instance, pyridodipyrimidines have been utilized as NAD(P)+ models for autorecycling oxidation of alcohols, providing a high turnover number and remarkable oxidation yields under neutral conditions (Yoneda et al., 1981).
Environmental Applications
Derivatives have also been applied in environmental contexts, such as the removal of carcinogenic azo dyes from water. A study demonstrated that a Mannich base derivative of a related compound effectively removed 95-99% of azo dyes under specific pH conditions, indicating its potential as an efficient sorbent for environmental purification (Akceylan et al., 2009).
Advanced Material Synthesis
Research into the synthesis of advanced materials has leveraged the unique properties of these chemical derivatives. For example, the facile synthesis of novel spiroheterobicyclic rings has been reported, with potential applications in antifungal and antibacterial drug development, highlighting the methodological advantages such as high yield, simplicity, and environmentally friendly character (Dandia & Jain, 2013).
Chemical Reaction Mechanisms
Studies have also delved into the reaction mechanisms involving derivatives of the compound. For instance, the generation of NH-azomethine imine intermediates through 1,2-hydrogen shift of hydrazones and their intermolecular cycloaddition reactions with olefinic dipolarophiles have been examined, demonstrating the compound's utility in synthesizing pyrazolidine derivatives (Noguchi et al., 2003).
Propiedades
IUPAC Name |
2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c20-11-12-14(17-13-3-1-2-6-19(13)15(12)21)18-7-4-16(5-8-18)22-9-10-23-16/h1-3,6,11H,4-5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRNEASQBFJLAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=C(C(=O)N4C=CC=CC4=N3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26663209 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2684499.png)

![4-Oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid](/img/structure/B2684502.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-methylthiophen-2-yl)methanone](/img/structure/B2684505.png)
![4-Cyclopropyl-6-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2684506.png)

![3-[(4-bromophenyl)methyl]-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2684508.png)

![3,5-dimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2684517.png)
![[3-(Acetylcarbamoyl)-2-(2-methoxyphenyl)iminochromen-7-yl] acetate](/img/structure/B2684519.png)
![2-Methoxy-4-[(2R,3R)-2,3-bis(hydroxymethyl)-4-(3-methoxy-4-hydroxyphenyl)butyl]phenyl beta-D-glucopyranoside](/img/structure/B2684520.png)

